ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at positions 4 and 8, an ethyl ester group at position 3, and a fused pyridine ring system.
Preparation Methods
The synthesis of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate typically involves the bromination of 1,6-naphthyridine derivatives followed by esterification. One common method involves the reaction of 4,8-dibromo-1,6-naphthyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 8 can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.
Cross-Coupling Reactions: The bromine atoms can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Scientific Research Applications
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the ester group play a crucial role in binding to these targets, leading to the modulation of their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
4,8-Dichloro-1,6-naphthyridine-3-carboxylate: Similar structure but with chlorine atoms instead of bromine.
1,6-Naphthyridine-3-carboxylate: Lacks the bromine atoms, resulting in different chemical properties and applications.
4,8-Dibromo-1,5-naphthyridine-3-carboxylate: Isomeric compound with bromine atoms at different positions, leading to variations in reactivity and biological effects.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate can be achieved through a multi-step process involving the bromination of naphthyridine, followed by carboxylation and esterification reactions.", "Starting Materials": [ "2-amino-3-cyanopyridine", "sodium bromide", "sulfuric acid", "acetic anhydride", "ethyl chloroformate", "triethylamine", "sodium carbonate", "bromine", "ethanol" ], "Reaction": [ "Step 1: Bromination of 2-amino-3-cyanopyridine with bromine and sulfuric acid to yield 4,8-dibromo-1,6-naphthyridine", "Step 2: Carboxylation of 4,8-dibromo-1,6-naphthyridine with sodium carbonate and carbon dioxide to yield 4,8-dibromo-1,6-naphthyridine-3-carboxylic acid", "Step 3: Esterification of 4,8-dibromo-1,6-naphthyridine-3-carboxylic acid with ethyl chloroformate and triethylamine to yield ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate" ] } | |
CAS No. |
2694733-73-6 |
Molecular Formula |
C11H8Br2N2O2 |
Molecular Weight |
360 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.